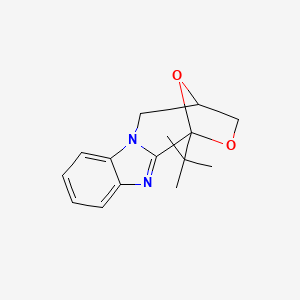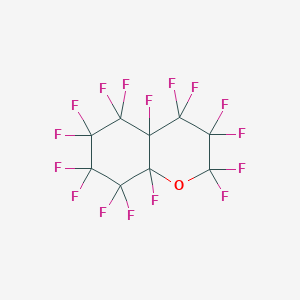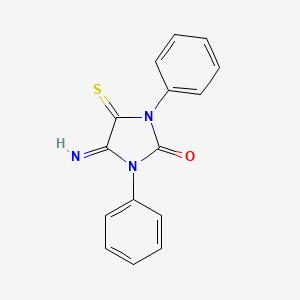
Trimethylsilyl 4-iodobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 4-iodobutanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-iodobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-iodobutanoate typically involves the reaction of 4-iodobutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ester intermediate, which is then isolated and purified. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 4-butanol derivative.
Oxidation Reactions: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 4-substituted butanoates.
Reduction: Formation of 4-butanol derivatives.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 4-iodobutanoate has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeling in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 4-iodobutanoate involves the reactivity of the trimethylsilyl group and the iodine atom. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites in a molecule during synthesis. The iodine atom can participate in substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions and as a precursor for other trimethylsilyl compounds.
Trimethylsilyl Cyanide: Employed in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate:
Uniqueness
Trimethylsilyl 4-iodobutanoate is unique due to the presence of both a trimethylsilyl group and an iodine atom, which provides dual functionality for various synthetic applications. This combination allows for versatile reactivity and the ability to participate in multiple types of chemical reactions, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
67764-03-8 |
|---|---|
Molekularformel |
C7H15IO2Si |
Molekulargewicht |
286.18 g/mol |
IUPAC-Name |
trimethylsilyl 4-iodobutanoate |
InChI |
InChI=1S/C7H15IO2Si/c1-11(2,3)10-7(9)5-4-6-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
OTGAXWCTEQLNBB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)





![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)

